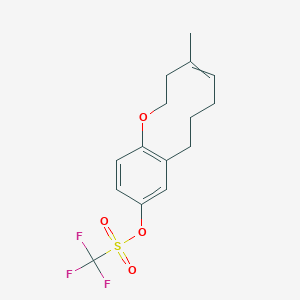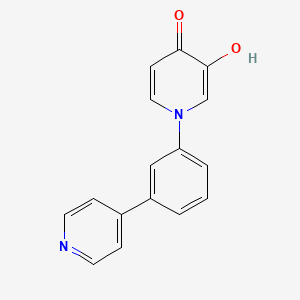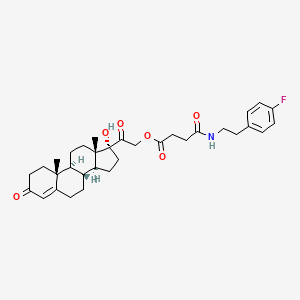
C26H21FN2O7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H21FN2O7 is a complex organic molecule. This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and several functional groups. It is used in various scientific research fields due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C26H21FN2O7 involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature ranges, and controlled pH levels.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
C26H21FN2O7: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C26H21FN2O7: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of C26H21FN2O7 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
C26H21FN2O7: can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific combination of functional groups and its fluorine atom, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
C26H21ClN2O7: A similar compound with a chlorine atom instead of fluorine.
C26H21BrN2O7: A bromine-substituted analog.
C26H21IN2O7: An iodine-substituted analog.
These compounds share structural similarities but differ in their chemical reactivity and biological effects due to the presence of different halogen atoms.
Eigenschaften
Molekularformel |
C26H21FN2O7 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
6-[5-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C26H21FN2O7/c1-34-18-13-12-17(19(26(32)33)22(18)35-2)21-20-23(36-29(21)16-6-4-3-5-7-16)25(31)28(24(20)30)15-10-8-14(27)9-11-15/h3-13,20-21,23H,1-2H3,(H,32,33) |
InChI-Schlüssel |
VBUCAXWMOKTTLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=CC=C5)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)

![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)



![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
